
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed. Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-(furan-2-yl)propenoic acids and their esters have been studied .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Heterocyclic Derivatives
Research has delved into the transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles, showcasing the versatility of furan-based compounds in creating diverse chemical structures. A study highlights the synthesis of a 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide, which undergoes thermolysis and base-catalyzed decomposition to yield oxazinone and pyrimidinone derivatives. These transformations are elucidated through spectral data and elemental analyses, illustrating the compound's potential as a precursor for various heterocyclic compounds (Hashem et al., 2017).
Therapeutic Potential of Oxadiazole Derivatives
Oxadiazole and furadiazole rings, key structural components of the compound, are noted for their significant chemical and biological properties. These heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, exhibit a broad range of activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. The versatility of these rings makes them crucial in drug development, with several commercial drugs incorporating these structures for their beneficial effects (Siwach & Verma, 2020).
Applications in Material Science
The compound's structural motifs are instrumental in the synthesis of novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units. These polymers demonstrate good thermal stability and potential for high-performance materials due to their inherent properties like solubility in specific solvents and higher glass transition temperatures. Such studies underline the compound's relevance in developing advanced materials with tailored properties for industrial applications (Rahmani & Shafiei zadeh Mahani, 2015).
Antimicrobial and Antifungal Activities
The antimicrobial evaluation of 1,3,4-oxadiazole derivatives, closely related to the discussed compound, reveals their potent antibacterial and antifungal activities. Such compounds, synthesized from ethyl mandelate and acylhydrazide, display significant efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. This highlights the compound's potential in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Jafari et al., 2017).
Wirkmechanismus
The mechanism of action of similar compounds has been studied. For example, azetidin-2-ones, which are part of antibiotics structure, are known to exhibit interesting biological activities. Their mechanism of action is by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Zukünftige Richtungen
The future directions for the study of similar compounds could include further investigation into their synthesis, properties, and potential applications. For instance, furan derivatives are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Eigenschaften
IUPAC Name |
1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(10-4-8-14-6-2-1-3-7-14)22-12-15(13-22)19-20-18(21-25-19)16-9-5-11-24-16/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYVSFGTLWFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-bromothiophen-2-yl)methanone](/img/structure/B2466745.png)
![5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2466747.png)
![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)
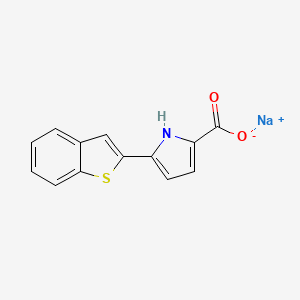
![1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2466751.png)
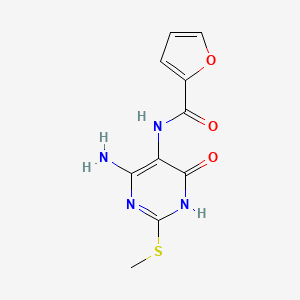
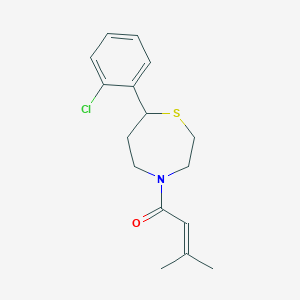
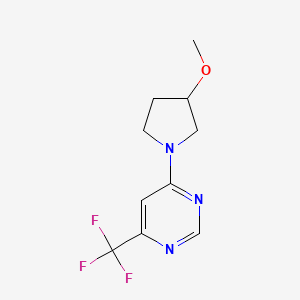

![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2466760.png)
![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2466761.png)
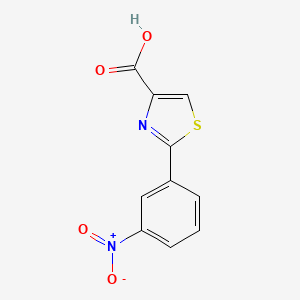
![ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2466765.png)
